
(1R)-1,5-Dihydroxy Canagliflozin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1,5-Dihydroxy Canagliflozin, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₇FO₆S and its molecular weight is 462.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Management of Type 2 Diabetes Mellitus
Canagliflozin has been extensively studied for its efficacy in managing type 2 diabetes. Clinical trials have demonstrated significant reductions in HbA1c levels among patients treated with this compound. For instance, a study involving 53 patients at the Iowa Diabetes and Endocrinology Center reported a mean reduction in HbA1c of up to 0.67% after just two follow-up visits when canagliflozin was added to insulin therapy .
Dosage | Mean HbA1c Reduction | Statistical Significance |
---|---|---|
100 mg | 0.67% | P = 0.016 |
300 mg | 0.80% | P = 0.031 |
This data highlights the effectiveness of canagliflozin in achieving glycemic targets in real-world clinical settings.
Cardiovascular Risk Reduction
Canagliflozin's role extends beyond glycemic control; it also significantly reduces cardiovascular events in patients with type 2 diabetes. A comprehensive study showed that canagliflozin reduced the risk of first cardiovascular events by 26% and total cardiovascular events by 29% over a median follow-up of 2.6 years .
Event Type | Canagliflozin Group | Placebo Group | Hazard Ratio |
---|---|---|---|
First Cardiovascular Events | 49.4 events/1000 patient-years | 66.9 events/1000 patient-years | 0.74 (P < 0.001) |
Total Cardiovascular Events | 372 events | 511 events | 0.71 (P < 0.001) |
These findings underscore the compound's potential as a preventative measure against cardiovascular complications associated with diabetes.
Real-World Outcomes in Type 1 Diabetes
While primarily indicated for type 2 diabetes, canagliflozin has also been explored in type 1 diabetes contexts, albeit with caution due to risks such as diabetic ketoacidosis (DKA). A case series reported that patients using canagliflozin alongside insulin therapy experienced notable reductions in HbA1c and weight, although the sample size was small and outcomes varied significantly among individuals .
Long-Term Safety and Efficacy
Ongoing studies continue to evaluate the long-term safety profile of canagliflozin, especially concerning its effects on renal function and potential adverse events like DKA. Current evidence suggests that when used judiciously, particularly under careful monitoring, canagliflozin may offer substantial benefits even for patients with complex health profiles .
Propiedades
Fórmula molecular |
C₂₄H₂₇FO₆S |
---|---|
Peso molecular |
462.53 |
Sinónimos |
(1R,2S,3R,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.